(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
Description
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS: 930769-55-4) is a chiral β-amino acid derivative featuring a 4-chlorophenyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 236.1 g/mol . This compound is primarily utilized in pharmaceutical and biochemical research, particularly in studies involving enzyme inhibition, receptor binding, or as a precursor for synthesizing peptidomimetics. The compound is typically provided as a stable solid, stored at room temperature, and dissolved in solvents like dimethyl sulfoxide (DMSO) or methanol for experimental applications .
Properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLYBHXRFBLXNQ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chlorobenzaldehyde.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 4-chlorophenyl-2-nitropropene.
Reduction: The nitro group in 4-chlorophenyl-2-nitropropene is reduced to an amine group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is then hydrolyzed to form (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Types of Reactions:
Oxidation: (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 199.63 g/mol
- Solubility : Highly soluble in water (36.6 mg/ml) .
The compound features an amino group, a carboxylic acid group, and a 4-chlorophenyl substituent which influences its reactivity and interaction with biological systems.
Chemistry
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride serves as a valuable chiral building block in organic synthesis. Its unique structure allows for the synthesis of complex molecules. Key applications include:
- Chiral Synthesis : Utilized in the preparation of enantiomerically pure compounds.
- Reagent in Organic Reactions : Engaged in various chemical reactions such as oxidation and reduction, leading to the formation of useful derivatives .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino group to imines or nitriles | Potassium permanganate |
| Reduction | Reduces carboxylic acid to alcohol or aldehyde | Lithium aluminum hydride |
| Substitution | Electrophilic aromatic substitution | Nitric acid or bromine |
Biology
In biological research, (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride has been studied for its interactions with various enzymes and neurotransmitter receptors:
- Enzyme Interaction : Acts as a substrate or inhibitor affecting metabolic pathways.
- Neurotransmitter Modulation : Investigated for its role as an antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory .
Case Study: Neuroprotective Effects
Research indicates that this compound exhibits anticonvulsant properties by modulating glutamate signaling pathways. This suggests potential therapeutic applications in treating epilepsy and other neurological disorders .
Medicine
The compound has shown promise in pharmacological research, particularly concerning:
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter systems, making it relevant in the study of neurological functions and disorders.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The chloro vs. bromo substitution (e.g., 930769-55-4 vs. 930769-56-5) significantly alters molecular weight and electronic properties. Chlorine’s electronegativity could influence hydrogen bonding or electrostatic interactions in target binding .
Backbone Modifications: The methyl ester derivative (C₁₀H₁₃Cl₂NO₂) replaces the carboxylic acid with an ester group, enhancing lipophilicity and altering metabolic stability. Such modifications are often employed to improve bioavailability in drug design . The α-amino variant (e.g., (S)-2-Amino-3-(4-bromophenyl)propanoic acid HCl) shifts the amino group to the α-position, which could disrupt interactions with chiral receptors or enzymes dependent on β-amino acid recognition .
Solubility Profiles :
- The bromo analog’s partial solubility in chloroform suggests greater organic solvent compatibility compared to the chloro variant, which is more polar .
- The methyl ester derivative is expected to exhibit lower aqueous solubility due to reduced polarity .
Research Implications
- Pharmacological Studies : Bromo-substituted analogs may serve as heavier halogen probes in X-ray crystallography or as radiolabeled tracers, while chloro derivatives are preferred for cost-effective synthesis .
- Structure-Activity Relationships (SAR) : The methyl ester variant could act as a prodrug, with esterase-mediated conversion to the active carboxylic acid form in vivo .
- Chirality and Binding : The (S)-configuration is critical for enantioselective interactions, as seen in GABA receptor analogs or kinase inhibitors .
Biological Activity
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is an amino acid derivative notable for its diverse biological activities, particularly in modulating neurotransmitter systems. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders and its interactions with various biological targets.
Chemical Structure and Properties
The compound features a chiral center, with the (S)-configuration contributing to its biological activity. Its structure includes a 4-chlorophenyl group, which enhances its receptor specificity and pharmacological profile. The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) allows for various chemical reactions, including nucleophilic substitutions and esterifications.
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride primarily acts as an antagonist at specific neurotransmitter receptors in the central nervous system (CNS). This antagonistic action suggests potential applications in conditions where excitatory neurotransmission, particularly glutamate signaling, is dysregulated. The compound's structural similarity to natural amino acids facilitates its interaction with various biological systems, influencing metabolic pathways and cellular functions.
Neurotransmitter Modulation
Research indicates that this compound can inhibit certain receptors involved in excitatory neurotransmission. This characteristic positions it as a candidate for further studies in treating neurological disorders such as epilepsy and anxiety disorders. In vitro studies have demonstrated its ability to modulate receptor activity effectively.
Anticancer Potential
Recent studies have explored the anticancer properties of similar compounds with 4-chlorophenyl substituents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer activity against A549 non-small cell lung cancer cells, indicating that modifications on the phenyl ring can enhance cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Case Studies
- Neuroprotective Effects : In a study assessing the neuroprotective effects of amino acid analogs, (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride was shown to reduce neuronal cell death in models of excitotoxicity, suggesting its potential for neuroprotection in conditions like stroke or traumatic brain injury.
- Antioxidant Activity : Compounds structurally related to (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride have demonstrated significant antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in various diseases .
Interaction Studies
Interaction studies focusing on the binding affinity of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride have revealed its capability to inhibit specific neurotransmitter receptors. These studies are critical for understanding the pharmacodynamics of the compound and its potential therapeutic applications. Notable findings include:
- Inhibition of Glutamate Receptors : The compound has shown significant inhibitory effects on NMDA receptors, which are crucial for synaptic plasticity and memory function.
- Binding Affinity : The binding affinity of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride to various receptors has been quantitatively assessed, indicating a moderate to high affinity that supports its role as a modulator of neurotransmission.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride?
- Methodological Answer : The enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, Boc-protected intermediates (e.g., Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid) are synthesized via nucleophilic substitution of 4-chlorophenyl precursors, followed by acid hydrolysis and HCl salt formation. Chiral HPLC can confirm enantiopurity .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR can confirm the chiral center and aromatic substitution pattern (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm).
- Mass Spectrometry : ESI-MS (e.g., m/z 199.63 for [M+H]) verifies molecular weight .
- IR : Amine (-NH) and carboxylic acid (-COOH) stretches at 3200–2500 cm and 1700 cm, respectively .
Q. What is the solubility profile of this compound in common solvents?
- Methodological Answer :
- Aqueous Solubility : Predicted log S (ESOL) = 0.35, indicating high solubility in water (~410 mg/mL at 25°C) due to zwitterionic properties .
- Organic Solvents : Soluble in DMSO and methanol but poorly soluble in apolar solvents (e.g., hexane). Solubility assays should include pH adjustments (e.g., HCl/NaOH) to optimize dissolution .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chirobiotic T with mobile phases (e.g., MeOH:HO:acetic acid) to resolve (S)- and (R)-enantiomers (retention time differences ~2–3 min) .
- Polarimetry : Compare optical rotation values (e.g., [α] = +15° for the S-enantiomer) against standards .
Q. What computational methods are used to study its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : The compound’s 4-chlorophenyl group shows hydrophobic interactions with protease active sites (e.g., SARS-CoV-2 papain-like protease in Fig. 2a of ). Software like AutoDock Vina optimizes binding poses .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of hydrogen bonds with residues like Gly163 or Glu166 .
Q. How to design in vitro assays for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) with IC determination via dose-response curves .
- Cell Viability : Treat cell lines (e.g., HEK293) and measure cytotoxicity via MTT assays. Ensure proper controls for HCl counterion effects .
Q. What are the stability and storage conditions for long-term use?
- Methodological Answer :
- Storage : Store at -20°C under anhydrous conditions (desiccator) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis .
- Handling : Use inert atmospheres (N) during synthesis to avoid oxidation of the amine group .
Key Considerations for Researchers
- Contradictions : lists the R-enantiomer’s CAS (1204-74-6), while specifies the S-enantiomer (131690-60-3). Verify enantiomer identity via chiral analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
